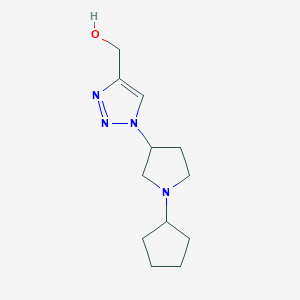

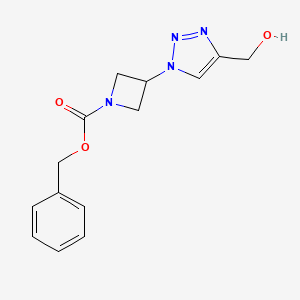

3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of compounds containing these moieties often involves various intra- and intermolecular reactions . For instance, thiophene moieties can be incorporated into larger molecules via diazo coupling .Molecular Structure Analysis

The molecular structure of these compounds can be complex, with the thiophene, pyrazole, and piperidine rings potentially influencing the overall structure and properties of the molecule .Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions. For example, thiophene can undergo reactions such as halogenation, metalation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as their specific functional groups and the presence of heteroatoms. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and is soluble in most organic solvents but insoluble in water .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) discusses the selectivity and potency of chemical inhibitors of cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism and drug-drug interactions. Although the specific compound is not mentioned, related structures with pyrazole and piperidine moieties are often evaluated for their ability to selectively inhibit CYP isoforms, highlighting the potential of such compounds in studying and managing drug interactions and metabolism (Khojasteh et al., 2011).

Antifungal Applications

Research by Kaddouri et al. (2022) focuses on small molecules, including pyrazole derivatives, for their antifungal properties against Fusarium oxysporum, indicating the potential of such compounds in addressing plant diseases and possibly extending to other antifungal applications (Kaddouri et al., 2022).

Anticancer Activity

Moorthy et al. (2023) review the anticancer efficacy of quinazoline derivatives, which like pyrazole and piperidine derivatives, are heterocyclic compounds showing promise in blocking pharmacological pathways in colorectal cancer. This suggests that structurally related compounds, including those with thiophene, pyrazole, and piperidine moieties, may also exhibit significant anticancer activities (Moorthy et al., 2023).

Dipeptidyl Peptidase IV Inhibitors

The review by Mendieta et al. (2011) covers dipeptidyl peptidase IV (DPP IV) inhibitors, highlighting the role of heterocyclic compounds, including piperidine derivatives, in the treatment of type 2 diabetes mellitus. This underscores the therapeutic relevance of compounds with piperidine structures in modulating enzyme activity related to diabetes (Mendieta et al., 2011).

Synthesis and Evaluation of Ligands for D2-like Receptors

Research by Sikazwe et al. (2009) explores arylcycloalkylamines, including phenyl piperidines and piperazines, for their binding affinity at D2-like receptors, indicative of potential applications in treating neuropsychiatric disorders. This reflects the broader interest in utilizing compounds with piperidine and related heterocyclic structures for therapeutic purposes in central nervous system disorders (Sikazwe et al., 2009).

Safety And Hazards

Future Directions

Compounds containing thiophene, pyrazole, and piperidine moieties have potential applications in various fields, including medicinal chemistry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry .

properties

IUPAC Name |

3-(3-thiophen-2-ylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-10(9-13-6-1)15-7-5-11(14-15)12-4-2-8-16-12/h2,4-5,7-8,10,13H,1,3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFBUWYBIGYANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.